19(S)-Hydroxyconopharyngine

Descripción general

Descripción

19(S)-Hydroxyconopharyngine: is a naturally occurring alkaloid found in certain plant species. It belongs to the class of indole alkaloids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties and its unique chemical structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 19(S)-Hydroxyconopharyngine typically involves multiple steps, starting from simpler indole derivatives. One common synthetic route includes the following steps:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Functional Group Modifications: Introduction of hydroxyl groups and other functional groups through various organic reactions such as oxidation, reduction, and substitution.

Stereoselective Synthesis: Ensuring the correct stereochemistry at the 19th position, which is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

19(S)-Hydroxyconopharyngine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Introduction of different substituents on the indole ring through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituents: Halogens, alkyl groups, and other functional groups introduced through electrophilic aromatic substitution.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated indoles, alkylated indoles.

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.

Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.

Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.

Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 19(S)-Hydroxyconopharyngine involves its interaction with specific molecular targets in biological systems. It may act on enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

Conopharyngine: Another indole alkaloid with a similar structure but lacking the hydroxyl group at the 19th position.

Ajmalicine: An indole alkaloid with different functional groups and biological activities.

Reserpine: A well-known indole alkaloid used in medicine for its antihypertensive properties.

Uniqueness

19(S)-Hydroxyconopharyngine is unique due to the presence of the hydroxyl group at the 19th position, which significantly influences its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Actividad Biológica

Overview

19(S)-Hydroxyconopharyngine is a naturally occurring alkaloid primarily derived from the plant Voacanga africana . This compound has garnered significant attention due to its complex structure and diverse biological activities, which include potential therapeutic applications in medicinal chemistry. The unique hydroxyl group at the 19th position of its structure is believed to play a crucial role in its biological efficacy.

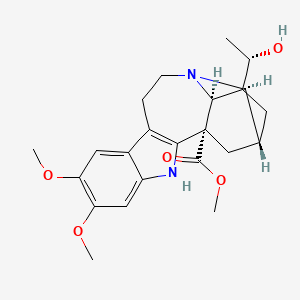

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole alkaloid core, which is characteristic of many biologically active compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial effects against various bacterial strains.

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that this alkaloid may protect neuronal cells from oxidative stress and neurodegeneration.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. These targets may include:

- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptors : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cell survival.

- Proteins : The interaction with various proteins can alter their function, leading to physiological effects like apoptosis in cancer cells.

Antimicrobial Activity

A study conducted by researchers demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to neurotoxic agents.

Propiedades

IUPAC Name |

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDVEJINCXVEQG-UNJQAPKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135724 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16790-93-5 | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16790-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.